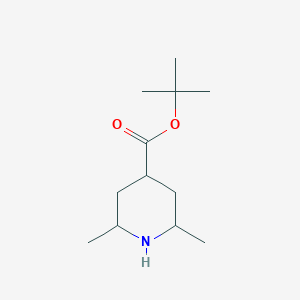
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one is a chemical compound with the molecular formula C6H5Cl2NOS It is known for its unique structure, which includes a thiophene ring substituted with chlorine atoms at positions 2 and 5, and an amino group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one typically involves the reaction of 2,5-dichlorothiophene with an appropriate amine and a carbonyl source. One common method involves the use of acetyl chloride as the carbonyl source, which reacts with 2,5-dichlorothiophene to form 3-acetyl-2,5-dichlorothiophene . This intermediate can then be reacted with ammonia or an amine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2,5-dichlorothiophene: Similar structure but lacks the amino group.
2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol: Similar structure with an additional hydroxyl group.
2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine: Similar structure but lacks the carbonyl group.
Uniqueness
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one is unique due to the presence of both an amino group and a carbonyl group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H5Cl2NOS |
|---|---|
Molecular Weight |
210.08 g/mol |
IUPAC Name |
2-amino-1-(2,5-dichlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H5Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1H,2,9H2 |
InChI Key |
XQSBMIVIDTUARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)CN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



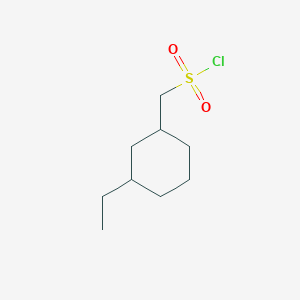
![1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B15259240.png)

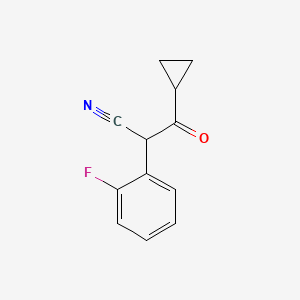
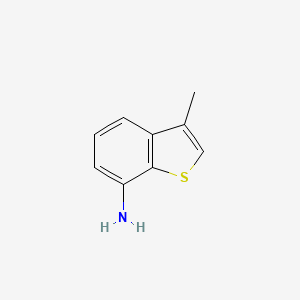

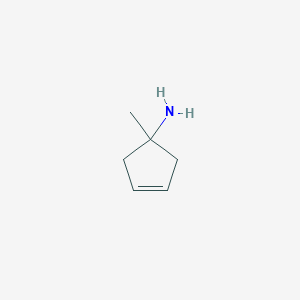
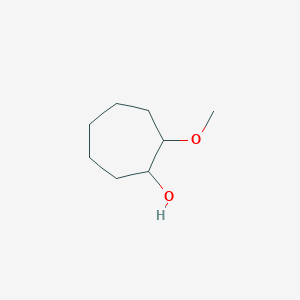
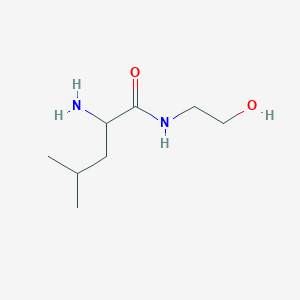


![[5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B15259279.png)
